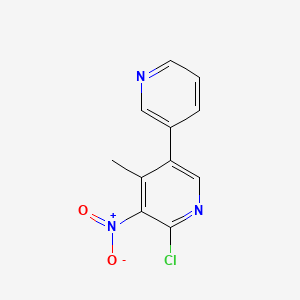

6-Chloro-4-methyl-5-nitro-3,3'-bipyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1214390-89-2 |

|---|---|

Molecular Formula |

C11H8ClN3O2 |

Molecular Weight |

249.65 g/mol |

IUPAC Name |

2-chloro-4-methyl-3-nitro-5-pyridin-3-ylpyridine |

InChI |

InChI=1S/C11H8ClN3O2/c1-7-9(8-3-2-4-13-5-8)6-14-11(12)10(7)15(16)17/h2-6H,1H3 |

InChI Key |

SYHMDIPCHVNQOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1C2=CN=CC=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Chloro 4 Methyl 5 Nitro 3,3 Bipyridine

Multi-step Synthetic Routes and Strategic Retrosynthetic Analysis of 6-Chloro-4-methyl-5-nitro-3,3'-bipyridine

A strategic retrosynthetic analysis is the cornerstone of planning the synthesis of a complex molecule. For this compound, the most logical disconnection is at the C3-C3' bond that joins the two pyridine (B92270) rings. This bond is typically formed via a metal-catalyzed cross-coupling reaction, a powerful and widely used method for constructing biaryl systems. researchgate.net

This retrosynthetic approach leads to two key pyridine precursors:

Precursor A: A suitably functionalized 3-halopyridine, specifically 5-bromo-2-chloro-4-methyl-3-nitropyridine. The bromine atom serves as the handle for the cross-coupling reaction.

Precursor B: A pyridine-3-organometallic reagent, such as pyridine-3-boronic acid or a pyridylzinc derivative. These reagents are common partners in Suzuki and Negishi cross-coupling reactions, respectively. mdpi.comorgsyn.org

Precursor Synthesis and Functional Group Transformations in the Synthesis of this compound

The successful synthesis of the target compound hinges on the efficient preparation of its precursors, which involves a series of precise functional group transformations.

Synthesis of Precursor A (5-Bromo-2-chloro-4-methyl-3-nitropyridine): A plausible route to this precursor starts from the readily available 2-amino-4-methylpyridine.

Nitration: The initial step is the nitration of the pyridine ring. Direct nitration of picoline derivatives can lead to mixtures of isomers. google.com A common strategy involves activating the ring towards electrophilic substitution.

Chlorination: Introduction of the chlorine atom at the 2-position can be accomplished through various methods. If starting from a 2-hydroxypyridine (B17775) intermediate, treatment with phosphorus oxychloride is a standard procedure. atlantis-press.com

Bromination: The final step would be the selective bromination at the 5-position to install the coupling handle.

Synthesis of Precursor B (Pyridine-3-boronic acid): Pyridine-3-boronic acid is a commercially available reagent. Its synthesis typically starts from 3-bromopyridine. The process involves a lithium-halogen exchange using an organolithium reagent like n-butyllithium, followed by quenching the resulting pyridyl lithium species with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup.

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

A Bayesian Optimization approach or a traditional Design of Experiment (DoE) could be employed to efficiently explore the parameter space and identify optimal conditions for maximizing the yield of this compound. mdpi.com

Table 1: Hypothetical Optimization of Suzuki Coupling Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 78 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 85 |

| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 62 |

| 5 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane/H₂O | 110 | 91 |

This table presents hypothetical data for illustrative purposes.

Novel Catalytic Approaches in the Synthesis of this compound

While palladium-catalyzed reactions like Suzuki, Negishi, and Stille couplings are the workhorses for bipyridine synthesis, research continues into novel catalytic systems to improve efficiency, reduce costs, and enhance functional group tolerance. mdpi.comorgsyn.org

Nickel-Catalyzed Coupling: Nickel catalysts can be a more economical alternative to palladium for cross-coupling reactions of halopyridines. nih.gov

Transition-Metal-Free Coupling: Recent advancements include transition-metal-free methods that utilize organic radicals or organocatalysts to form the C-C bond, which can offer different selectivity and functional group compatibility. mdpi.com

Photocatalysis: The use of light to drive the coupling reaction is an emerging area that can often proceed under very mild conditions. mdpi.com

These novel approaches could offer alternative pathways to this compound, potentially overcoming challenges associated with traditional methods.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles is essential for developing sustainable synthetic processes. rasayanjournal.co.in For the synthesis of the target bipyridine, several green strategies can be implemented:

Solvent Selection: Replacing hazardous solvents like DMF or dioxane with greener alternatives is a key consideration. Bio-renewable solvents such as Cyrene™ have shown promise in similar transformations. researchgate.net Solventless, or neat, reaction conditions, where feasible, represent an ideal approach to minimize solvent waste. gctlc.orgresearchgate.net

Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption and potentially improving yields by minimizing side reactions. researchgate.net

Atom Economy: Utilizing catalytic reactions, such as the proposed cross-coupling, maximizes atom economy by incorporating the majority of the atoms from the reactants into the final product, thus minimizing waste.

Use of Safer Reagents: Exploring alternatives to hazardous reagents, for instance in chlorination or nitration steps, can significantly improve the safety and environmental profile of the synthesis.

Chiral Synthesis Considerations for Asymmetric Variants of this compound

While the this compound molecule itself is not chiral, the concept of chirality can arise through atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In the case of 3,3'-bipyridines, bulky substituents at the positions ortho to the pivot bond (positions 2, 2', 4, and 4') can restrict free rotation, leading to stable, non-superimposable, and separable enantiomers.

For the title compound, the chloro group at position 6 and the methyl group at position 4 are ortho to the C3-C3' bond. The steric hindrance caused by these groups, particularly the chloro and nitro substituents, could potentially be sufficient to allow for the existence of stable atropisomers.

The synthesis of a single enantiomer (an asymmetric synthesis) would require a specialized approach:

Chiral Resolution: The racemic mixture of atropisomers could be separated using chiral chromatography or by derivatization with a chiral auxiliary followed by separation of the resulting diastereomers.

Asymmetric Catalysis: A more advanced strategy involves using a chiral catalyst during the key C-C bond-forming cross-coupling reaction. The chiral catalyst would favor the formation of one atropisomer over the other, leading to an enantiomerically enriched product directly.

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 4 Methyl 5 Nitro 3,3 Bipyridine

Nucleophilic Aromatic Substitution Reactions of the Chloro Group in 6-Chloro-4-methyl-5-nitro-3,3'-bipyridine

The chloro group in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is primarily due to the strong electron-withdrawing effect of the nitro group located ortho to the chlorine atom and the inherent electron-deficient nature of the pyridine (B92270) ring. These factors stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. nih.gov

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.govyoutube.com First, a nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of the resonance-stabilized Meisenheimer intermediate. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. youtube.com The presence of the nitro group provides significant resonance stabilization for the intermediate, thereby lowering the activation energy of the reaction. nih.gov

A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of substituted bipyridine derivatives. Common nucleophiles include amines, alkoxides, and thiolates.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Structure | Product Name |

|---|---|---|---|

| Amine | Aniline (C₆H₅NH₂) | N-phenyl-4-methyl-5-nitro-3,3'-bipyridin-6-amine | |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 6-Methoxy-4-methyl-5-nitro-3,3'-bipyridine | |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-Methyl-5-nitro-6-(phenylthio)-3,3'-bipyridine |

Electrophilic Aromatic Substitution Patterns on the Bipyridine Core of this compound

Electrophilic aromatic substitution (EAS) reactions on the bipyridine core of this compound are generally disfavored. The pyridine rings are inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring system towards attack by electrophiles. masterorganicchemistry.com This deactivation is further intensified by the presence of the strongly electron-withdrawing nitro group and the chloro substituent.

Should an EAS reaction be forced to occur under harsh conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile.

Ring 1 (substituted ring): The nitro group is a strong deactivating group and a meta-director. The chloro group is deactivating but an ortho, para-director. The methyl group is an activating ortho, para-director. The pyridine nitrogen acts as a strong deactivating group. The combined effect makes this ring extremely unreactive towards electrophiles.

Ring 2 (unsubstituted ring): This ring is less deactivated than the first. The main directing influence is the pyridyl substituent from the first ring, which deactivates the second ring and directs incoming electrophiles to the positions meta to the point of attachment.

Therefore, any potential electrophilic substitution would be predicted to occur on the unsubstituted pyridine ring, likely at the 5'-position, which is meta to the C3-C3' bond. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com However, achieving these transformations would require potent electrophiles and forcing conditions, and yields are expected to be low.

Redox Chemistry and Nitro Group Transformations in this compound

The redox chemistry of this compound is primarily centered on the transformation of the nitro group. The nitro group can be readily reduced to an amino group under various conditions. This transformation is a key step in the synthesis of many functionalized bipyridines, as the resulting amino group can be further modified.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction using metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid). acs.org The reduction of the nitro group in the title compound would yield 6-Chloro-4-methyl-3,3'-bipyridin-5-amine.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd-C | Methanol or Ethanol, Room Temperature | A clean and efficient method, often providing high yields. |

| Sn / HCl | Concentrated HCl, heat | A classic method, though workup can be more complex. |

| Fe / NH₄Cl | Ethanol/Water, Reflux | A milder alternative to Sn/HCl, often used for sensitive substrates. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Dioxane, Heat | Useful for selective reductions in the presence of other reducible groups. |

Beyond the nitro group, the bipyridine scaffold itself is redox-active and is well-known for its ability to chelate metal ions, forming stable complexes that can participate in electron transfer processes.

Suzuki, Stille, Heck, and Other Cross-Coupling Reactions Involving this compound

The chloro substituent at the 6-position serves as an effective handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi-res.com Given that chloro-pyridines are viable substrates, this compound can act as the electrophilic partner in Suzuki, Stille, and Heck couplings, among others. orgsyn.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-bipyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position.

Stille Coupling: In this reaction, the substrate is coupled with an organostannane reagent using a palladium catalyst. Stille reactions are known for their tolerance of a wide variety of functional groups. researchgate.net

Heck Coupling: This reaction couples the chloro-bipyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

These cross-coupling reactions provide a modular approach to synthesizing complex bipyridine derivatives with tailored electronic and steric properties.

Table 3: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | General Product | Catalyst Example |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 6-Aryl-4-methyl-5-nitro-3,3'-bipyridine | Pd(PPh₃)₄ |

| Stille | Organostannane (R-SnBu₃) | 6-Substituted-4-methyl-5-nitro-3,3'-bipyridine | Pd(PPh₃)₄ |

| Heck | Alkene (CH₂=CHR) | 6-Vinyl-4-methyl-5-nitro-3,3'-bipyridine | Pd(OAc)₂ |

| Buchwald-Hartwig | Amine (R₂NH) | 6-Amino-4-methyl-5-nitro-3,3'-bipyridine | Pd₂(dba)₃ / BINAP |

Photochemical Reactivity and Excited State Behavior of this compound

Specific photochemical studies on this compound are not widely documented. However, its reactivity can be inferred from the known behavior of nitroaromatic compounds and bipyridines. Nitroaromatic compounds can undergo photoreduction or photosubstitution reactions upon UV irradiation. The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities via excited-state hydrogen abstraction or electron transfer processes.

The bipyridine unit is a well-known chromophore and ligand in photoredox catalysis, famously exemplified by complexes like tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺). acs.org While the free ligand itself is less photoactive, it can form metal complexes that exhibit rich excited-state chemistry. Upon coordination to a suitable metal center, the this compound ligand could participate in metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, enabling its use in photocatalytic applications. The substituents on the bipyridine core would modulate the energy levels of the molecular orbitals and, consequently, the photophysical properties of its metal complexes.

Thermal Decomposition Pathways of this compound

The thermal decomposition of this compound is expected to be initiated by the cleavage of the weakest bond in the molecule at elevated temperatures. The C-NO₂ bond is often the point of initial fragmentation in nitroaromatic compounds. scispace.comnih.gov

A plausible decomposition pathway would involve the homolytic cleavage of the C-NO₂ bond to generate a bipyridyl radical and a nitrogen dioxide (•NO₂) radical. These highly reactive radical species can then initiate a cascade of secondary reactions, including hydrogen abstraction, dimerization, and further fragmentation, leading to a complex mixture of products. Alternative pathways could involve intramolecular rearrangements or interactions between the nitro group and the adjacent methyl group, potentially leading to the formation of different initial decomposition products. The precise decomposition mechanism and resulting products would depend on specific conditions such as temperature, pressure, and the presence of other substances.

Derivatization and Functionalization Strategies for 6 Chloro 4 Methyl 5 Nitro 3,3 Bipyridine

Synthesis of Substituted 6-Chloro-4-methyl-5-nitro-3,3'-bipyridine Derivatives via Chloro Group Modification

The chloro substituent on a pyridine (B92270) ring, particularly when activated by an adjacent electron-withdrawing nitro group, is typically susceptible to nucleophilic aromatic substitution (SNAr). This provides a potential avenue for introducing a wide range of functional groups.

Common nucleophiles that could theoretically be employed include:

Amines: Reaction with primary or secondary amines could yield the corresponding amino-bipyridine derivatives.

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides could introduce ether linkages.

Thiols: Thiolates can be used to form thioethers.

Azides: Sodium azide (B81097) could be used to introduce an azido (B1232118) group, which can be further transformed into an amine or participate in click chemistry.

These reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), sometimes with the addition of a base to facilitate the reaction.

Modifications of the Methyl and Nitro Groups in this compound

The methyl and nitro groups present on the bipyridine scaffold offer further opportunities for functionalization.

Methyl Group Modifications:

Oxidation: The methyl group could potentially be oxidized to a carboxylic acid or an aldehyde under appropriate conditions, providing a handle for further derivatization, such as amide or ester formation.

Halogenation: Radical halogenation could introduce a haloalkyl group, which can then undergo nucleophilic substitution.

Nitro Group Modifications:

Reduction: The nitro group is readily reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting amino group is a versatile functional group that can be acylated, alkylated, or diazotized for further transformations.

Peripheral Functionalization of the Bipyridine Rings in this compound

Beyond the existing substituents, the bipyridine rings themselves could potentially be functionalized. Electrophilic aromatic substitution reactions are generally difficult on pyridine rings, especially when deactivated by a nitro group. However, directed ortho-metalation (DoM) strategies could be a possibility if a suitable directing group is present or introduced.

Heterocyclic Annulation and Scaffold Extension Based on this compound

The functional groups on the bipyridine core could serve as starting points for the construction of fused heterocyclic systems. For instance, an amino group derived from the reduction of the nitro group, in combination with an adjacent functional group, could be used to build fused imidazole, triazole, or pyrazine (B50134) rings.

Polymerization and Material Science Applications of this compound Derived Monomers

Bipyridine derivatives are of significant interest in material science, often serving as ligands for metal complexes or as building blocks for polymers with specific electronic or optical properties. If this compound were to be developed as a monomer, it could potentially be incorporated into polymers through several methods:

Cross-coupling reactions: The chloro group could participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and build a polymer backbone. mdpi.comwikipedia.org

Polycondensation reactions: If the methyl group were oxidized to a carboxylic acid and the nitro group reduced to an amine on different molecules, polyamides could be synthesized.

However, it is important to reiterate that these are hypothetical applications based on the general chemistry of related compounds, and no specific research on the polymerization of this compound has been found.

Coordination Chemistry and Metal Complexes of 6 Chloro 4 Methyl 5 Nitro 3,3 Bipyridine

Ligand Properties and Coordination Modes of 6-Chloro-4-methyl-5-nitro-3,3'-bipyridine

The electronic character of this compound is shaped by the interplay of its various substituents. The pyridine (B92270) ring bearing the chloro, methyl, and nitro groups is significantly electron-deficient. The nitro group at the 5-position and the chloro group at the 6-position are strong electron-withdrawing groups, acting through both inductive and resonance effects. This reduces the electron density on the associated pyridine ring, thereby decreasing the basicity of its nitrogen atom. Conversely, the methyl group at the 4-position is an electron-donating group, which slightly counteracts the effect of the electron-withdrawing substituents. The other pyridine ring remains unsubstituted, retaining a higher basicity compared to its substituted counterpart.

This electronic asymmetry suggests that in its most common bidentate chelation mode, the ligand will form a five-membered ring with a metal center, typical for 3,3'-bipyridine (B1266100) derivatives. However, the significant difference in the electronic properties of the two nitrogen donors may lead to asymmetric M-N bond lengths in the resulting complexes.

Beyond simple chelation, 3,3'-bipyridine and its derivatives are known for their ability to act as bridging ligands, connecting two or more metal centers to form polynuclear complexes and coordination polymers. In such arrangements, the two pyridine rings can rotate around the C3-C3' bond, adopting a transoid conformation that allows each nitrogen atom to coordinate to a different metal ion. The electronic properties of this compound would influence the self-assembly of such extended structures.

Synthesis and Structural Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound is expected to follow standard procedures for bipyridine ligands. Typically, this would involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, perchlorates) in an appropriate solvent such as ethanol, methanol, or acetonitrile. The reaction may be carried out at room temperature or with heating to facilitate complex formation.

The structural characterization of these complexes would likely be achieved through single-crystal X-ray diffraction. For a hypothetical mononuclear complex, such as with copper(II) chloride, a distorted square planar or octahedral geometry would be anticipated, depending on the coordination of solvent molecules or counter-ions.

Table 1: Hypothetical Crystallographic Data for a [Cu(6-Cl-4-Me-5-NO2-3,3'-bpy)Cl2] Complex

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~14.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| Cu-N1 (Å) | ~2.05 |

| Cu-N2 (Å) | ~2.02 |

| Cu-Cl1 (Å) | ~2.25 |

| Cu-Cl2 (Å) | ~2.28 |

| N1-Cu-N2 (°) | ~85 |

Note: These values are illustrative and based on typical data for similar copper(II) bipyridine complexes.

In such a structure, the Cu-N bond to the more electron-rich, unsubstituted pyridine ring (N2) would be expected to be slightly shorter than the Cu-N bond to the electron-deficient, substituted ring (N1). The bite angle of the ligand would be around 85 degrees, leading to a distorted coordination geometry around the copper center.

Lanthanide and Actinide Coordination with this compound

Lanthanide and actinide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen. However, their large ionic radii allow for high coordination numbers, and they are known to form complexes with N-donor ligands, including bipyridines. The coordination of this compound to lanthanide and actinide ions would likely occur in conjunction with other ligands, such as nitrates, water, or other solvent molecules, to satisfy the high coordination demand of these f-block elements.

The strong electron-withdrawing nature of the ligand would make it a weaker donor compared to unsubstituted bipyridine, potentially leading to longer M-N bond lengths. The synthesis of such complexes would typically involve the reaction of a lanthanide or actinide salt with the ligand in a suitable solvent.

A key area of interest in f-element chemistry is the separation of actinides from lanthanides, which is a challenge in nuclear waste reprocessing. Ligands with soft donor atoms and specific electronic properties can exhibit selectivity. The nitrogen donors and the electronic asymmetry of this compound could potentially lead to differential binding affinities for actinides versus lanthanides, driven by the slightly greater covalent character of actinide-ligand bonds compared to the more ionic lanthanide-ligand interactions.

Electrochemistry of Metal Complexes Formed with this compound

The electrochemical properties of metal complexes are profoundly influenced by the electronic characteristics of their ligands. The presence of strong electron-withdrawing groups on the this compound ligand is expected to have a significant impact on the redox potentials of its metal complexes.

Electron-withdrawing substituents stabilize the π* orbitals of the bipyridine ligand. In a metal complex, this leads to a lowering of the energy of the ligand-based lowest unoccupied molecular orbital (LUMO). As a result, ligand-based reductions will occur at less negative potentials compared to complexes with unsubstituted bipyridine.

Furthermore, the electron-withdrawing nature of the ligand will decrease the electron density at the metal center. This makes the oxidation of the metal more difficult, causing a positive shift in the metal-centered oxidation potential. For example, in a hypothetical nickel(II) complex, the Ni(II)/Ni(III) oxidation would be expected at a more positive potential, while the Ni(II)/Ni(I) reduction would occur at a less negative potential compared to the corresponding [Ni(bpy)₃]²⁺ complex.

Table 2: Predicted Redox Potentials for a Hypothetical [M(6-Cl-4-Me-5-NO2-3,3'-bpy)₃]ⁿ⁺ Complex (vs. SCE)

| Redox Couple | Predicted Potential (V) | Comparison to [M(bpy)₃]ⁿ⁺ |

|---|---|---|

| M(III)/M(II) | More Positive | Harder to oxidize |

| M(II)/M(I) | Less Negative | Easier to reduce (metal-based) |

| Ligand Reduction 1 | Less Negative | Easier to reduce (ligand-based) |

| Ligand Reduction 2 | Less Negative | Easier to reduce (ligand-based) |

Note: These are qualitative predictions based on established electronic effects of substituents on bipyridine complexes.

Magnetic Properties of Coordination Compounds Involving this compound

The magnetic properties of coordination compounds are determined by the number of unpaired electrons on the metal center and the interactions between these electrons, both within a single molecule and between neighboring molecules. For mononuclear complexes of this compound with paramagnetic metal ions (e.g., Cu(II), Mn(II), high-spin Fe(II)), the magnetic moment would primarily depend on the spin state of the metal.

In polynuclear complexes where the bipyridine ligand acts as a bridge, magnetic exchange interactions can occur between the metal centers. The nature and strength of this interaction (ferromagnetic or antiferromagnetic) depend on the distance between the metal ions and the geometry of the bridging ligand. The extended and potentially twisted structure of a bridging 3,3'-bipyridine derivative would likely lead to very weak magnetic coupling between the metal centers. The electronic character of the ligand can modulate the superexchange pathway, but significant magnetic coupling through the bipyridine backbone is generally not expected. The dominant magnetic behavior would likely be paramagnetism characteristic of isolated metal ions, with weak antiferromagnetic coupling at low temperatures.

For a dinuclear copper(II) complex bridged by this ligand, the magnetic susceptibility would be expected to follow the Curie-Weiss law over a wide temperature range, with a small negative Weiss constant (θ) indicative of weak antiferromagnetic interactions.

Catalytic Applications of 6 Chloro 4 Methyl 5 Nitro 3,3 Bipyridine and Its Derivatives

Homogeneous Catalysis Mediated by 6-Chloro-4-methyl-5-nitro-3,3'-bipyridine Metal Complexes

In homogeneous catalysis, metal complexes of this compound would be anticipated to be active in a variety of transformations. The bipyridine scaffold serves as a robust bidentate ligand, capable of stabilizing transition metal centers in different oxidation states. The electronic effects of the substituents are crucial; the electron-withdrawing nitro and chloro groups would decrease the electron density on the metal center, potentially enhancing its reactivity in oxidative addition steps, which are key in many catalytic cycles such as cross-coupling reactions. Conversely, the electron-donating methyl group might enhance the metal's back-bonding capabilities.

For instance, palladium complexes of substituted bipyridines are well-known catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. The specific substitution pattern on the this compound ligand could offer a unique balance of steric hindrance and electronic properties, leading to high selectivity and efficiency in such reactions.

Table 1: Potential Homogeneous Catalytic Applications of this compound Metal Complexes

| Catalytic Reaction | Potential Metal Center | Role of Ligand Substituents |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Modulate electronic properties of the Pd center to influence catalytic turnover. |

| Heck Coupling | Palladium (Pd) | Steric and electronic tuning for regioselectivity and efficiency. |

| C-H Activation | Iridium (Ir), Rhodium (Rh) | Enhancing the stability and reactivity of the metal center for C-H bond cleavage. |

Heterogeneous Catalysis Using Surface-Immobilized this compound Derivatives

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, derivatives of this compound could be immobilized on solid supports. This approach combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems.

Functionalized derivatives of the title compound, for example, could be covalently attached to materials like silica, polymers, or metal-organic frameworks (MOFs). The porous nature of these supports would allow for the diffusion of reactants and products while the immobilized catalyst remains fixed. For instance, bipyridine-based organosilica nanotubes have been used to create robust molecular heterogeneous catalysts for C-H bond activation. nih.govrsc.org Similarly, immobilizing a copper complex with bipyridine units into a Zr-based MOF has been shown to create a highly active and selective catalyst for the oxidation of cyclooctene. acs.org

Table 2: Potential Heterogeneous Catalytic Systems Based on Immobilized this compound

| Support Material | Potential Application | Advantages |

|---|---|---|

| Silica | C-H Arylation | High stability and ease of functionalization. |

| Polymers | Cross-Coupling Reactions | Tunable properties and good mechanical strength. |

| Metal-Organic Frameworks (MOFs) | Selective Oxidation | High surface area and uniform active sites. |

Asymmetric Catalysis with Chiral this compound Ligands

The development of chiral derivatives of this compound could open avenues in asymmetric catalysis, where the synthesis of enantiomerically pure compounds is the primary goal. Chirality could be introduced by incorporating a chiral center into one of the substituents or by creating atropisomers through restricted rotation around the C3-C3' bond, a strategy that has been successful for other bipyridine ligands. chemrxiv.org

These chiral ligands, when complexed with metals like copper, nickel, or palladium, could catalyze a range of enantioselective reactions, including asymmetric allylic alkylations, cyclopropanations, and Michael additions. The specific arrangement of the chloro, methyl, and nitro groups would create a unique chiral environment around the metal center, influencing the stereochemical outcome of the reaction. The design of rigid chiral bipyridine-N,N'-dioxide ligands has proven effective in Ni(II)-catalyzed asymmetric Michael-type Friedel–Crafts alkylation reactions. rsc.orgrsc.org

Electrocatalytic Processes Involving this compound Derived Catalysts

Metal complexes of bipyridine and its derivatives are extensively studied as electrocatalysts, particularly for the reduction of carbon dioxide (CO2). rsc.orgresearchgate.netnih.gov Complexes of rhenium, ruthenium, and manganese with bipyridine ligands are well-known for their ability to catalytically reduce CO2 to carbon monoxide (CO) or formic acid. The electron-withdrawing nitro and chloro groups on the this compound ligand would likely facilitate the initial reduction of the metal complex, a key step in the catalytic cycle.

Furthermore, bipyridine-based nickel complexes have been investigated as electrocatalysts for the hydrogen evolution reaction (HER). nsf.gov The electronic tuning afforded by the substituents on the bipyridine ligand can significantly impact the overpotential and efficiency of these processes.

Table 3: Potential Electrocatalytic Applications

| Process | Metal Center | Expected Role of the Ligand |

|---|---|---|

| CO2 Reduction | Rhenium (Re), Ruthenium (Ru) | Stabilization of reduced metal species and facilitation of electron transfer. |

Photocatalytic Applications of this compound Complexes

The photophysical properties of transition metal complexes with bipyridine ligands make them suitable candidates for photocatalysis. Ruthenium and iridium complexes of substituted bipyridines are well-known photosensitizers that can absorb visible light and initiate electron transfer processes. These properties are harnessed in a variety of photocatalytic reactions, including organic synthesis and solar fuel production. rsc.org

Complexes of this compound with metals like ruthenium or iridium could potentially be used in photoredox catalysis. The substituents would influence the absorption spectrum, excited-state lifetime, and redox potentials of the complex, all of which are critical parameters for an efficient photocatalyst. For instance, nickel-bipyridine complexes have been used in photocatalytic cross-coupling reactions. acs.orgnih.gov Additionally, rhenium-bipyridine complexes are known photocatalysts for CO2 reduction. nih.gov

Theoretical Chemistry and Computational Studies of 6 Chloro 4 Methyl 5 Nitro 3,3 Bipyridine

Quantum Chemical Calculations (DFT, Ab Initio) on the Electronic Structure and Geometry of 6-Chloro-4-methyl-5-nitro-3,3'-bipyridine

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and optimized geometry of a molecule. nih.govresearchgate.net These calculations can provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, they can elucidate electronic properties like the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential, which are key to understanding the molecule's reactivity. nih.gov

Conformational Analysis and Intramolecular Interactions in this compound

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. nih.gov For a bipyridine system, a key aspect would be the dihedral angle between the two pyridine (B92270) rings. Intramolecular interactions, such as hydrogen bonds or steric effects between the chloro, methyl, and nitro groups, would significantly influence the preferred conformation. These studies are often performed using computational methods to map the potential energy surface of the molecule as a function of specific torsional angles. acs.org

Reaction Mechanism Prediction and Transition State Analysis for Reactions Involving this compound

Theoretical chemistry can be used to predict the pathways of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. acs.org Transition state analysis helps to determine the energy barriers (activation energies) of reactions, providing crucial information about reaction rates and feasibility. For this molecule, potential reactions could include nucleophilic substitution of the chlorine atom or reactions involving the nitro group.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation of this compound could provide insights into its behavior in different solvents or its interaction with biological macromolecules. These simulations can reveal information about the molecule's flexibility, solvation, and how it explores different conformations in a dynamic environment.

Ligand Field Theory and Spectroscopic Property Prediction for Metal Complexes of this compound

As a bipyridine derivative, this compound is expected to act as a ligand, forming coordination complexes with metal ions. Ligand Field Theory (LFT) can be used to describe the electronic structure and bonding in these metal complexes. wikipedia.org Computational methods, often in conjunction with LFT, can predict the spectroscopic properties of these complexes, such as their UV-Vis spectra, which arise from electronic transitions between d-orbitals of the metal center. acs.org The nature of the substituents on the bipyridine ligand would influence the electronic properties of the resulting metal complex.

Advanced Spectroscopic Characterization Methodologies for 6 Chloro 4 Methyl 5 Nitro 3,3 Bipyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 6-Chloro-4-methyl-5-nitro-3,3'-bipyridine, both ¹H and ¹³C NMR are crucial for confirming its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a unique set of signals corresponding to each chemically non-equivalent proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronic effects of the substituents (chloro, methyl, and nitro groups) and the aromatic nature of the bipyridine core. Protons on the pyridine (B92270) ring bearing the electron-withdrawing nitro and chloro groups are expected to be deshielded and resonate at a lower field (higher ppm values), while the methyl protons will appear at a higher field (lower ppm). Spin-spin coupling between adjacent protons would manifest as splitting patterns (e.g., doublets, triplets), providing valuable information on the connectivity of the pyridine rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. Carbons directly attached to the electronegative nitrogen, chlorine, and nitro groups are expected to be significantly deshielded. The presence of the methyl group will also influence the chemical shifts of the adjacent carbons. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the spectral assignment.

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the definitive connectivity of the atoms within the this compound molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~152.0 |

| C4 | - | ~145.0 |

| C5 | - | ~138.0 |

| C6 | - | ~150.0 |

| H2' | ~8.7 | ~150.5 |

| C2' | - | ~150.5 |

| C3' | - | ~135.0 |

| H4' | ~7.9 | ~137.0 |

| C4' | - | ~137.0 |

| H5' | ~7.4 | ~124.0 |

| C5' | - | ~124.0 |

| H6' | ~8.6 | ~149.0 |

| C6' | - | ~149.0 |

| CH₃ | ~2.6 | ~18.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a characteristic spectrum that can be used to identify functional groups and gain insight into the molecular structure.

For this compound, the IR and Raman spectra are expected to exhibit characteristic bands corresponding to the various functional groups present:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine rings are expected to appear in the 1600-1400 cm⁻¹ region.

Nitro group (NO₂) vibrations: Strong asymmetric and symmetric stretching bands are anticipated around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C-Cl stretching: A characteristic band is expected in the 800-600 cm⁻¹ region.

Methyl group (CH₃) vibrations: C-H stretching and bending modes will also be present.

The complementary nature of IR and Raman spectroscopy is particularly useful. Vibrational modes that are strong in the IR spectrum are often weak in the Raman spectrum, and vice versa. This allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, molecules are ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The isotopic pattern of the molecular ion peak will be characteristic of a chlorine-containing compound, with the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio.

Electron ionization (EI) mass spectrometry can be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information, as the molecule breaks apart in a predictable manner. Expected fragmentation could involve the loss of the nitro group (NO₂), the methyl group (CH₃), or the chlorine atom (Cl).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of a particular molecule.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions within the aromatic bipyridine system. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted bipyridine. The solvent used can also influence the position of the absorption maxima.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination of this compound

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal XRD can provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. This technique would be invaluable for unambiguously establishing the structure of this compound. In the absence of a suitable single crystal, powder XRD can provide information about the crystal lattice and phase purity of a solid sample. For a related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, X-ray crystallography revealed π–π stacking interactions between pyrimidine (B1678525) rings. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, the introduction of a chiral center in its derivatives would make them amenable to CD spectroscopic analysis. The resulting CD spectrum would provide information about the absolute configuration and conformation of the chiral derivative.

Molecular Mechanisms of Biological Activity for 6 Chloro 4 Methyl 5 Nitro 3,3 Bipyridine

Enzyme Inhibition/Activation Studies and Molecular Targeting by 6-Chloro-4-methyl-5-nitro-3,3'-bipyridine

No studies detailing the inhibitory or activatory effects of this compound on any specific enzymes have been found. There is no information available on its molecular targets within biological systems.

Protein-Ligand Interaction Analysis and Binding Kinetics of this compound

There is no published research on the binding affinity, kinetics, or thermodynamics of this compound with any protein.

DNA/RNA Binding and Intercalation Studies of this compound

No literature is available that investigates the potential for this compound to bind to or intercalate with DNA or RNA.

Receptor Agonism/Antagonism Mechanisms Involving this compound

The effects of this compound on any cellular receptors, whether as an agonist or antagonist, have not been documented.

Cellular Pathway Modulation by this compound at a Molecular Level

There are no studies that describe the modulation of any cellular signaling or metabolic pathways by this compound.

Molecular Docking and Virtual Screening of this compound Against Biological Targets

While molecular docking is a common computational technique, no studies have been published that apply this method to predict the binding of this compound to any biological targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Chloro 4 Methyl 5 Nitro 3,3 Bipyridine Derivatives

Design and Synthesis of Analogs for SAR/SPR Profiling

The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of 6-Chloro-4-methyl-5-nitro-3,3'-bipyridine would necessitate the systematic design and synthesis of a library of analogs. This process typically involves modifying the core structure at specific positions to probe the impact of these changes on biological activity and physicochemical properties.

Key modifications to the this compound scaffold could include:

Substitution at the chloro position (C6): Replacing the chlorine atom with other halogens (F, Br, I) or with bioisosteric groups such as trifluoromethyl (CF₃) or cyano (CN) could modulate the electronic and steric properties of the molecule.

Modification of the methyl group (C4): Altering the size and lipophilicity of this substituent by introducing larger alkyl groups (ethyl, propyl) or polar functional groups could influence target binding and solubility.

Alterations to the nitro group (C5): The potent electron-withdrawing nature of the nitro group can be modified by replacing it with other electron-withdrawing groups (e.g., sulfone, cyano) or electron-donating groups (e.g., amino, methoxy) to understand its role in molecular interactions.

Substitution on the second pyridine (B92270) ring (3'-position): Introducing a variety of substituents with differing electronic and steric characteristics on the second pyridine ring would be crucial for exploring the binding pocket of a potential biological target.

The synthesis of these analogs would likely involve cross-coupling reactions, such as the Suzuki or Stille coupling, to form the bipyridine core, followed by functional group manipulations to introduce the desired diversity. Each synthesized analog would require thorough characterization using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity before biological evaluation.

Quantitative Structure-Activity Relationships (QSAR) and QSPR Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. For a series of this compound derivatives, developing QSAR and QSPR models would be a critical step in understanding the key molecular features driving their effects.

The development of a robust QSAR/QSPR model would involve several key stages:

Data Set Generation: A sufficiently large and diverse set of synthesized analogs with experimentally determined biological activities (e.g., IC₅₀ values) and physicochemical properties (e.g., solubility, logP) would be required.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to build a mathematical model that links the descriptors to the observed activity or property.

Model Validation: The predictive power of the generated model would be rigorously assessed using internal and external validation techniques to ensure its reliability for predicting the activity of new, unsynthesized compounds.

A successful QSAR model could provide valuable insights into which combination of electronic, steric, and hydrophobic properties are favorable for the desired biological activity, thereby guiding the design of more potent and selective compounds.

Impact of Substituent Effects on Biological Activity and Physicochemical Properties

The electronic and steric effects of substituents play a pivotal role in determining the biological activity and physicochemical properties of a molecule. For this compound derivatives, a systematic investigation of these effects would be fundamental.

Electronic Effects: The presence of the electron-withdrawing nitro and chloro groups significantly influences the electron distribution within the bipyridine system. This can affect the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with a biological target. The introduction of electron-donating or withdrawing groups at various positions would systematically alter the electronic landscape of the molecule, allowing for a detailed analysis of its impact on activity.

Steric Effects: The size and shape of substituents can dictate how well a molecule fits into a binding site. Modifying the methyl group or introducing bulky substituents on either pyridine ring could lead to steric clashes that reduce binding affinity or, conversely, promote favorable interactions that enhance activity.

A hypothetical data table illustrating the potential impact of substituents is presented below. Please note that this data is for illustrative purposes only, as experimental data for this specific compound series is not available.

| Compound ID | R1 (at C6) | R2 (at C4) | R3 (at C5) | Biological Activity (IC₅₀, µM) | logP |

| Parent | Cl | CH₃ | NO₂ | - | - |

| Analog 1 | F | CH₃ | NO₂ | - | - |

| Analog 2 | Cl | C₂H₅ | NO₂ | - | - |

| Analog 3 | Cl | CH₃ | NH₂ | - | - |

Conformational Analysis and its Influence on Biological Interaction

Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to explore the conformational landscape of the parent compound and its derivatives. These studies can identify low-energy conformers that are likely to be present in a biological system.

The presence of substituents can influence the preferred conformation. For example, bulky groups near the pivot bond between the two rings could restrict rotation and favor a particular torsional angle. This conformational rigidity can be advantageous if the preferred conformation is the one that binds to the target, as less entropy is lost upon binding.

Understanding the conformational preferences of these molecules would be essential for molecular docking studies, where the compounds are computationally placed into the binding site of a target protein. This can help to rationalize observed SAR data and predict the binding modes of new analogs.

Future Research Directions and Emerging Applications of 6 Chloro 4 Methyl 5 Nitro 3,3 Bipyridine

Advanced Synthetic Methodologies and Scalability

The future synthesis of 6-Chloro-4-methyl-5-nitro-3,3'-bipyridine is poised to move beyond traditional methods towards more efficient, sustainable, and scalable approaches. While foundational cross-coupling reactions such as Suzuki, Stille, and Negishi have been instrumental in the synthesis of bipyridine structures, future research will likely focus on overcoming their inherent limitations. mdpi.comresearchgate.net A notable challenge in these reactions is the tendency of the bipyridine product to coordinate with the metal catalyst, which can decrease catalytic activity. mdpi.com The design of advanced catalytic systems with bulky ligands or the use of heterogeneous catalysts are promising strategies to mitigate this issue. mdpi.comresearchgate.net

Modern synthetic strategies are anticipated to play a crucial role. Methodologies such as transition-metal-free C-H activation and decarboxylative cross-coupling offer more direct and atom-economical routes to functionalized bipyridines. mdpi.compreprints.org For large-scale production, the development of continuous flow processes will be essential. Drawing inspiration from the scalable synthesis of related compounds like 5,5'-dibromo-2,2'-bipyridine, future methodologies will need to be robust and reliable, ensuring high yields and purity on a multigram scale or larger. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Bipyridine Synthesis

| Methodology | Potential Advantages for Scalability | Key Challenges |

|---|---|---|

| Traditional Cross-Coupling (e.g., Suzuki, Stille) | Well-established, wide substrate scope. | Catalyst inhibition by product, use of pre-functionalized precursors. mdpi.com |

| C-H Activation | Atom-economical, avoids pre-functionalization. | Selectivity control, harsh reaction conditions may be required. |

| Decarboxylative Coupling | Uses readily available carboxylic acids. | Limited substrate scope, potential for decarboxylation side reactions. preprints.org |

| Flow Chemistry | Improved safety, precise control of reaction parameters, easier scale-up. | Initial setup costs, potential for clogging with solid byproducts. |

Exploration of Novel Reactivity Pathways

The unique arrangement of chloro, methyl, and nitro functional groups on the 3,3'-bipyridine (B1266100) scaffold of this compound offers a rich playground for exploring novel reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine (B92270) ring, activating it for nucleophilic aromatic substitution reactions. nih.govnih.gov This opens avenues for replacing the chloro group or other potential leaving groups with a variety of nucleophiles to generate a library of new derivatives.

Future research should systematically investigate the selective functionalization of this molecule. The chloro group serves as a versatile handle for further elaboration through various cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional moieties. Concurrently, the methyl group presents an opportunity for transformations such as oxidation to a carboxylic acid or halogenation to a halomethyl group, which can then be converted into other functionalities. Understanding the interplay between these groups—for instance, how the nitro group directs the regioselectivity of reactions at other positions—will be key to unlocking the full synthetic potential of this compound.

Development of Next-Generation Ligands and Catalysts

Bipyridine derivatives are renowned for their role as "privileged ligands" in coordination chemistry and catalysis. alfachemic.comiastate.edu The specific substituents on this compound allow for the fine-tuning of its electronic and steric properties, making it a promising candidate for the development of next-generation catalysts. The electron-withdrawing nitro group can significantly modulate the electron density at the metal center of a coordinated complex, which in turn influences the catalytic activity and reaction mechanism. nih.govacs.org The chloro and methyl groups provide steric bulk that can affect the selectivity of catalytic transformations. iastate.edu

Future research will likely focus on synthesizing metal complexes of this ligand and evaluating their performance in a range of catalytic reactions. Areas of particular interest include oxidation catalysis, where precise electronic tuning is critical for activating small molecules like water, and reductive processes such as the electrochemical reduction of carbon dioxide. nih.govmdpi.com Furthermore, incorporating this ligand into metal-organic frameworks (MOFs) could lead to highly active and recyclable heterogeneous catalysts, where the steric and electronic effects of the ligand can be systematically studied to enhance catalytic performance. iastate.edu

Interdisciplinary Research in Materials Science and Nano-Technology

The unique electronic and coordination properties of this compound make it an attractive building block for novel functional materials. In materials science, bipyridine-based ligands are used to construct supramolecular assemblies, coordination polymers, and luminescent materials. alfachemic.com Metal complexes of this ligand could exhibit interesting photophysical properties, such as phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or as chemical sensors. rsc.orgrsc.orgresearchgate.net

The functional groups on the molecule provide handles for its integration into larger systems. For instance, the chloro group can be used for surface modification or for polymerization reactions. The ability of the bipyridine unit to chelate metal ions can be exploited to create porous coordination polymers or MOFs. alfachemic.com These materials could be designed to have specific properties for applications in gas storage, separation, or heterogeneous catalysis. The intersection of this compound with nanotechnology could involve its use in creating novel nanoparticles or functionalizing existing nanostructures to impart specific recognition or catalytic capabilities.

Further Elucidation of Molecular Mechanisms in Biological Systems

The presence of a nitroaromatic group in this compound is a strong indicator of potential biological activity. Many nitroaromatic compounds function as prodrugs that are selectively activated under hypoxic conditions, such as those found in solid tumors or in certain anaerobic bacteria and protozoa. frontiersin.org This activation is typically mediated by nitroreductase enzymes, which reduce the nitro group to generate cytotoxic reactive nitrogen species. nih.govmdpi.comasm.org This mechanism forms the basis for the therapeutic action of several antibacterial, antiparasitic, and anticancer drugs. svedbergopen.comscielo.brresearchgate.netnih.govmdpi.com

A significant future research direction is the systematic evaluation of this compound for such therapeutic properties. This would involve screening for activity against a panel of cancer cell lines, bacteria, and parasites. Subsequent mechanistic studies would aim to identify the specific nitroreductases responsible for its activation and to characterize the resulting reactive metabolites and their downstream cellular targets. nih.govmdpi.com Understanding this bioactivation mechanism is crucial for designing more potent and selective therapeutic agents based on this molecular scaffold. The generation of reactive oxygen and nitrogen species upon reduction is a key aspect of the biological activity of many nitro compounds. svedbergopen.com

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of properties and the design of novel molecules and synthetic routes. rsc.orgresearchgate.net For a molecule like this compound, AI and ML can accelerate research and development across its entire lifecycle.

Table 2: Applications of AI/ML in the Study of this compound

| Application Area | Specific AI/ML Tool/Technique | Potential Impact |

|---|---|---|

| Synthesis Planning | Retrosynthesis algorithms (e.g., Transformer models) | Prediction of novel, efficient, and scalable synthetic pathways. nih.govarxiv.org |

| Catalyst and Materials Design | High-throughput virtual screening, property prediction models | Rapid identification of metal complexes with optimal catalytic activity or materials with desired photophysical properties. arxiv.orgscitechdaily.com |

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) models, ADMET prediction | Prediction of biological activity against various targets and assessment of drug-likeness to prioritize experimental testing. nih.gov |

| Reaction Optimization | Bayesian optimization, active learning | Efficiently explore reaction conditions to maximize yield and minimize byproducts, reducing experimental effort. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.